molecular formula C12H14N2 B13885143 5-ethyl-3-(3-methylphenyl)-1H-pyrazole

5-ethyl-3-(3-methylphenyl)-1H-pyrazole

Cat. No.: B13885143
M. Wt: 186.25 g/mol
InChI Key: BFLCBEFHOQXKRP-UHFFFAOYSA-N
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Description

5-ethyl-3-(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl group at position 5 and a 3-methylphenyl group at position 3, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-ethyl-3-(3-methylphenyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole
  • 5-ethyl-1-phenyl-1H-pyrazole
  • 3,5-dimethyl-1-phenyl-1H-pyrazole

Uniqueness

5-ethyl-3-(3-methylphenyl)-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of both an ethyl group and a 3-methylphenyl group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-ethyl-3-(3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-3-11-8-12(14-13-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

BFLCBEFHOQXKRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=CC(=C2)C

Origin of Product

United States

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